Product packaging for Flustramide A(Cat. No.:)

Flustramide A

Cat. No.: B1251110
M. Wt: 403.4 g/mol
InChI Key: KZILSQFDRARYBL-TZIWHRDSSA-N
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Description

Flustramide A (CAS 82534-44-9) is a brominated indole alkaloid isolated from the marine bryozoan Flustra foliacea . This compound has the molecular formula C21H27BrN2O and a molecular weight of 403.36 g/mol . As a member of the cyclotryptamine family of natural products, this compound is part of a group of metabolites believed to play a role in the chemical defense system of the marine organisms that produce them . Researchers are interested in this compound and its analogues for their potential bioactivity, which includes reported larvotoxic and antibacterial properties, making them valuable probes for studying chemical ecology . The structural features of this compound, including its prenylated and brominated indole scaffold, also make it a compelling target for synthetic organic chemists, driving research in total synthesis and methodology development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27BrN2O B1251110 Flustramide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27BrN2O

Molecular Weight

403.4 g/mol

IUPAC Name

(3aS,8bR)-6-bromo-3-methyl-8b-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)-1,3a-dihydropyrrolo[2,3-b]indol-2-one

InChI

InChI=1S/C21H27BrN2O/c1-7-20(4,5)21-13-18(25)23(6)19(21)24(11-10-14(2)3)17-12-15(22)8-9-16(17)21/h7-10,12,19H,1,11,13H2,2-6H3/t19-,21-/m1/s1

InChI Key

KZILSQFDRARYBL-TZIWHRDSSA-N

Isomeric SMILES

CC(=CCN1[C@@H]2[C@@](CC(=O)N2C)(C3=C1C=C(C=C3)Br)C(C)(C)C=C)C

Canonical SMILES

CC(=CCN1C2C(CC(=O)N2C)(C3=C1C=C(C=C3)Br)C(C)(C)C=C)C

Synonyms

flustramide A

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Flustramide a

Advanced Chromatographic Techniques for Isolation

Chromatography plays a crucial role in separating Flustramide A from the complex mixture of compounds present in its natural source. Various chromatographic methods are employed, leveraging differences in polarity, size, and other chemical properties of the compounds to achieve purification. Techniques such as column chromatography and thin-layer chromatography (TLC) are fundamental in the initial stages of isolating compounds from crude extracts. orientjchem.orgnih.govresearchgate.net Column chromatography, often utilizing stationary phases like silica (B1680970) gel, allows for the separation of compounds based on their differential adsorption and elution using various solvent systems. orientjchem.orgnih.gov Thin-layer chromatography can be used for rapid analysis of fractions obtained from column chromatography to monitor the separation process and assess the purity of isolated compounds. orientjchem.orgresearchgate.net Advanced techniques like High-Performance Liquid Chromatography (HPLC) are frequently employed for further purification and isolation of target compounds, offering higher resolution and efficiency. researchgate.net Extraction chromatography is another method that combines the selectivity of liquid-liquid extraction with the operational ease of column chromatography, suitable for separating specific substances from complex matrices. triskem-international.com

Spectroscopic Approaches to Structural Assignment

Once isolated, the structure of this compound is determined using a suite of spectroscopic techniques that provide detailed information about its atomic composition, connectivity, and spatial arrangement. anu.edu.aujeolusa.comnd.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Analysis

NMR spectroscopy is an indispensable tool for determining the structure, configuration, and conformation of organic molecules. anu.edu.aujeolusa.comnd.edujchps.com By analyzing the interaction of atomic nuclei with a strong magnetic field, NMR provides information on the types of atoms present, their chemical environment, and their connectivity. jchps.com Both ¹H NMR and ¹³C NMR are routinely used to assign signals to specific protons and carbons within the molecule. Analysis of chemical shifts, spin-spin splitting patterns (multiplicity), and coupling constants provides crucial details about the molecular skeleton and the functional groups present. jchps.comlibretexts.org Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, offer more complex correlation data that help piece together the structure and understand spatial relationships between atoms. jeolusa.comlibretexts.org For instance, NOESY experiments can provide insights into the through-space interactions between nuclei, aiding in the determination of relative configuration and preferred conformations in solution. core.ac.ukpsu.edu The chemical shifts and coupling constants are particularly valuable for understanding the conformation of flexible molecules. psu.edunih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight and elemental composition of this compound. jeolusa.comcore.ac.uknih.gov HRMS provides a precise mass-to-charge ratio (m/z) for the molecular ion, allowing for the calculation of the exact molecular formula. core.ac.uksisweb.comuomustansiriyah.edu.iq Different ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can be used depending on the nature of the compound. core.ac.ukuni-saarland.de Additionally, mass spectrometry provides fragmentation data. uni-saarland.demiamioh.edu By analyzing the pattern of fragment ions produced when the molecule breaks apart, researchers can gain further insights into the connectivity of atoms and the presence of specific substructures within this compound. uomustansiriyah.edu.iqmiamioh.edu

Chiroptical Methods for Absolute Configuration Determination (e.g., ECD Spectroscopy)

For chiral molecules like this compound, determining the absolute configuration (the 3D arrangement of atoms in space) is critical. Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are powerful techniques for this purpose. nih.govnih.govull.esrsc.orgwordpress.com ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. ull.eswordpress.com The resulting ECD spectrum, with its characteristic Cotton effects (peaks and troughs), provides information related to the chiral chromophores within the molecule and their spatial arrangement. nih.govull.eswordpress.com Comparing experimental ECD spectra with calculated spectra for possible stereoisomers is a common approach to assign absolute configuration. nih.govrsc.orgresearchgate.net

Computational Chemistry in Structural Verification

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly important role in supporting and verifying structural assignments made by experimental methods. nih.govscm.comnih.govchemrxiv.orgchemrxiv.orgmdpi.com DFT calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts and ECD spectra, for proposed structures and their possible conformers. nih.govrsc.orgscm.comnih.govchemrxiv.orgchemrxiv.orgmdpi.com By comparing the calculated data with experimental results, researchers can validate the assigned structure and gain deeper insights into the molecule's preferred conformation and electronic properties. nih.govnih.govrsc.orgresearchgate.net For instance, calculating NMR chemical shifts using DFT for different conformers and comparing them to experimental NMR data can help determine the most stable conformation in solution. nih.gov Similarly, comparing calculated ECD spectra with experimental data is a robust method for confirming absolute configuration. nih.govrsc.orgresearchgate.net

Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results focused on methodology. PubChem search for "this compound" is needed.
Flustramine A636869 nih.gov
Flustramine CNot found in search results.
Debromoflustramine ANot found in search results.

Below is an illustrative example of how NMR data might be presented in a research article on this compound, based on typical data reported for natural products.

Position¹H NMR (δ, multiplicity, J Hz)¹³C NMR (δ)
1-X.X
2X.X (s)X.X
3X.X (d, J=X.X)X.X
.........
N-CH₃X.X (s)X.X

Biosynthetic Pathways and Precursors of Flustramide a

Investigation of Primary Metabolite Precursors (e.g., Tryptophan)

L-tryptophan is a key primary metabolite that serves as a fundamental precursor for numerous indole (B1671886) alkaloids, including those found in Flustra foliacea. sioc-journal.cnwikipedia.org Tryptophan is an essential aromatic amino acid characterized by its indole side chain. wikipedia.orgsbmu.ac.ir Its biosynthesis is a complex and energy-intensive pathway in microorganisms and plants. mdpi.com In the context of flustramide A biosynthesis, tryptophan or a related tryptamine (B22526) derivative is considered the foundational building block providing the indole core. researchgate.net Studies on the biosynthesis of related flustramine alkaloids also point to tryptophan or tryptamine as the likely starting material. researchgate.net

Enzymatic Steps and Key Biotransformations

The transformation of primary precursors into complex alkaloids like this compound involves several enzymatic steps, including halogenation, prenylation, and amide bond formation.

Halogenation Mechanisms (e.g., Bromination at C-6)

Halogenation, particularly bromination, is a characteristic modification observed in this compound and many other alkaloids from Flustra foliacea. researchgate.netcanada.caresearchgate.netmdpi.com this compound is specifically brominated at the C-6 position of the indole ring. researchgate.net Regioselective bromination at the C-6 position of the indole nucleus is a crucial step in the synthesis of C6-brominated indole natural products. researchgate.net Enzymatic halogenation is carried out by halogenase enzymes, which are diverse and found in various organisms, including marine bacteria. researchgate.net These enzymes catalyze the introduction of a halogen atom into an organic molecule. While the specific halogenase involved in this compound biosynthesis has not been fully characterized in the provided information, enzymatic halogenation mechanisms generally involve the activation of a halide ion and its subsequent incorporation into the substrate. acs.orglibretexts.org Electrophilic aromatic substitution is a common mechanism for halogenation on activated aromatic rings. savemyexams.com

Prenylation Processes

Prenylation, the addition of isoprenoid units (like prenyl or tert-prenyl groups), is another defining feature of this compound and related flustramines. researchgate.netsioc-journal.cncanada.caacs.orgjst.go.jpnih.gov this compound contains prenyl substituents. researchgate.net The prenyl groups are derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks of isoprenoids in nature. sioc-journal.cn Enzymatic prenylation involves prenyltransferase enzymes that catalyze the alkylation of various acceptor molecules, including indoles. sioc-journal.cnacs.org The regioselectivity of prenylation, determining where the prenyl group is attached to the indole core, is controlled by specific enzymes. acs.orgnih.gov Studies on the synthesis of flustramine alkaloids have explored methods for regioselective prenylation and reverse prenylation of indole and oxindole (B195798) derivatives. acs.orgjst.go.jpnih.gov

Amide Bond Formation

This compound contains an amide bond, which is a crucial structural feature. The formation of amide bonds in natural product biosynthesis can occur through various enzymatic mechanisms. In the context of alkaloids derived from amino acids like tryptophan, amide bond formation can be catalyzed by enzymes such as non-ribosomal peptide synthetases (NRPSs) or related ligases that join amino acid or amine components. frontiersin.org While the specific enzyme responsible for amide bond formation in this compound biosynthesis is not explicitly detailed in the provided information, this step is essential for constructing the final alkaloid structure from its amine and carboxylic acid precursors. liverpool.ac.uk

Genetic and Genomic Approaches to Biosynthetic Gene Cluster Identification

Biosynthetic gene clusters (BGCs) are groups of genes typically located together in a genome that encode the enzymes and regulatory proteins required for the biosynthesis of a specific secondary metabolite or a family of related compounds. frontiersin.orgmdpi.comnih.gov Identifying the BGC responsible for this compound biosynthesis in Flustra foliacea is a key approach to understanding the complete pathway. Genome sequencing and bioinformatics analysis are powerful tools for identifying putative BGCs by searching for genes encoding known biosynthetic enzymes like halogenases, prenyltransferases, and enzymes involved in amide bond formation. frontiersin.orgmdpi.comrsc.org While general information on BGC identification is available, specific details about the identified BGC for this compound in F. foliacea were not prominently found in the provided search results. However, the presence of a diverse array of brominated and prenylated indole alkaloids in F. foliacea suggests the existence of one or more BGCs responsible for their production. canada.camdpi.com

In Vivo and In Vitro Biosynthetic Studies

In vivo and in vitro studies are crucial for elucidating the specific steps and enzymes involved in a biosynthetic pathway. In vivo studies involve feeding isotopically labeled precursors to the organism and analyzing the incorporation of the label into the final product to trace the pathway. In vitro studies involve isolating enzymes or enzyme systems and reconstituting the biosynthetic steps in a controlled laboratory setting. While the provided information mentions the isolation of this compound from Flustra foliacea mdpi.comscispace.comresearchgate.net and discusses synthetic approaches researchgate.netnih.govacs.orgcapes.gov.br, detailed in vivo or in vitro biosynthetic studies specifically on this compound biosynthesis within F. foliacea were not extensively described in the search results. However, studies on related flustra alkaloids have contributed to the general understanding of the types of transformations occurring in this organism. canada.caresearchgate.netacs.org

Synthetic Strategies and Methodologies for Flustramide a

Retrosynthetic Analysis and Key Disconnections of the Pyrroloindoline Core

Retrosynthetic analysis, a strategy of working backward from the target molecule to simpler starting materials, is crucial in planning the synthesis of complex natural products like Flustramide A scripps.edunumberanalytics.com. For the pyrroloindoline core, key disconnections often involve breaking bonds that simplify the cyclic system and reveal accessible precursors.

A central challenge in the synthesis of this compound is the formation of the quaternary carbon center at the 3a-position of the pyrroloindoline core. Retrosynthetic strategies often target the formation of this spirocyclic center through various cyclization approaches. Disconnections might involve cleaving the bond between C3a and the adjacent carbon in the pyrrolidine (B122466) ring, or bonds within the indole (B1671886) or pyrrolidine rings to arrive at acyclic or simpler cyclic precursors. Radical retrosynthetic disconnections have been highlighted as enabling shorter and more scalable syntheses of pyrroloindoline natural products. beilstein-journals.org

Total Synthesis Approaches

Several total synthesis approaches have been reported for this compound and related flustramine alkaloids, employing diverse methodologies to construct the characteristic pyrroloindoline scaffold and introduce the necessary substituents jst.go.jprsc.orgresearchgate.netcapes.gov.bracs.orgnih.gov.

Enantioselective Total Synthesis of this compound

Achieving enantioselectivity in the synthesis of this compound is paramount due to the presence of a chiral quaternary center. Enantioselective total synthesis of (-)-Flustramide A has been accomplished using strategies that establish the stereochemistry at the 3a-position early in the synthesis or through the use of chiral catalysts or auxiliaries rsc.orgrsc.orgchem960.com. One notable approach involves a domino olefination/isomerization/Claisen rearrangement sequence for the enantioselective construction of the asymmetric quaternary carbon center. rsc.orgrsc.orgchem960.com

Chemo- and Regioselective Transformations

Chemoselectivity and regioselectivity are critical in the synthesis of this compound, particularly in the functionalization of the indole core and the introduction of the prenyl or reverse-prenyl groups. Reactions must selectively target specific positions on the molecule while leaving other reactive functionalities untouched. For instance, controlled bromination of the indole core and regioselective prenylation are essential steps jst.go.jp. Palladium-catalyzed asymmetric prenylation of oxindoles has been shown to afford either the prenyl or reverse-prenyl product with controlled regioselectivity based on factors like ligand, solvent, and halide additive. nih.govnih.gov

Domino and Cascade Reaction Sequences

Organocatalytic and Transition-Metal-Catalyzed Methodologies

Both organocatalysis and transition-metal catalysis have played significant roles in the synthesis of this compound and its core structure beilstein-journals.orgnih.govnih.govcolab.wsdntb.gov.uamdpi.commdpi.com. Palladium catalysis, in particular, has been widely applied, notably in asymmetric prenylation reactions to introduce the isoprenoid side chains with control over regioselectivity and enantioselectivity nih.govnih.govstanford.edudntb.gov.ua. Visible-light-mediated methodologies, often involving photocatalysts, have also emerged as powerful tools for constructing the pyrroloindoline core via radical cyclization cascades. colab.wsscispace.comsemanticscholar.orgnih.govresearchgate.net

Development of Analogues for Structure-Activity Relationship Studies (SAR)

The synthesis of this compound analogues is important for conducting structure-activity relationship (SAR) studies to understand how modifications to the chemical structure affect biological activity nih.govstanford.eduwikipedia.orgnih.gov. Synthetic strategies for analogues often involve variations in the substituents on the indole core, the nature and position of the prenyl or other alkyl groups, and modifications to the amide functionality. Accessing the pyrroloindoline core scaffold through methods like interrupted Fischer indolization allows for the subsequent introduction of diverse functionalities, enabling the creation of libraries of analogues for biological screening. nih.govnih.gov

Structure Activity Relationship Sar Studies of Flustramide a and Analogues

Design and Synthesis of Structural Analogues and Derivatives

The design and synthesis of structural analogues and derivatives of Flustramide A are central to SAR studies. This process typically involves creating a library of compounds with targeted modifications to the parent structure. These modifications can include changes to functional groups, alterations in ring systems, or the introduction of different substituents at various positions. For example, synthetic pathways for related compounds like flustramines often involve key domino reactions and reductive cyclization steps, which could be adapted or modified to generate this compound analogues. researchgate.net The development of efficient synthetic methods for pyrrolino[2,3-b]indolines and related analogues is essential for creating diverse libraries for SAR analysis. researchgate.net

Elucidation of Key Pharmacophoric Elements

Elucidating the key pharmacophoric elements of this compound involves identifying the essential 3D arrangement of chemical groups that are crucial for its biological activity. drugdesign.org This is often achieved by comparing the structures of a series of active and inactive analogues to pinpoint the common features present only in the active compounds. drugdesign.org Pharmacophore models can be developed using computational approaches, which describe the spatial and electronic characteristics necessary for optimal ligand-macromolecule interactions. nih.govmdpi.com These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and ionic areas. nih.gov The pharmacophore serves as a template for identifying novel compounds with similar activity. researchgate.net

Impact of Halogenation on Biological Activity and Ligand-Target Interactions

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, can significantly influence the biological activity and ligand-target interactions of chemical compounds. ruc.dkallen.in Halogen atoms can affect properties such as lipophilicity, electronic distribution, and the ability to form specific interactions like halogen bonds. researchgate.net Studies on other compound classes have shown that halogenation can tune antimicrobial activity, with the nature and position of the halogen impacting potency. ruc.dknih.gov For instance, in some cases, activity has been observed to increase from fluorine to iodine substitution. ruc.dk The effect of halogens can be linked to changes in hydrophobicity and self-assembly properties of the compounds. ruc.dknih.gov Halogenation can also influence the stability of molecular interactions, such as hydrogen and halogen bonds, as observed in studies on halogenated nucleic acid structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. frontiersin.org For this compound derivatives, QSAR models can predict the activity of new, untested compounds based on their molecular descriptors. nih.gov These models can be built using various statistical methods, including linear and non-linear machine learning approaches. frontiersin.orgnih.gov Descriptors used in QSAR can be 2D or 3D and represent physicochemical properties of the molecules. nih.govresearchgate.net The predictive capability of QSAR models is evaluated using statistical metrics such as R² and RMSE. frontiersin.orgnih.gov QSAR studies can provide valuable insights into the structural features that positively or negatively impact activity, guiding the design of more potent derivatives. nih.gov

Advanced Computational Approaches in SAR (e.g., Spectral-SAR, Molecular Docking Studies)

Advanced computational approaches play a crucial role in modern SAR studies of compounds like this compound. Molecular docking is a widely used technique that predicts the binding affinity and interaction modes of a ligand with a target protein at a molecular level. frontiersin.orgresearchgate.net This helps to understand how structural modifications affect binding to the biological target. tjdr.orgnih.gov Molecular docking can identify potential binding sites and delineate the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket. frontiersin.orgtjdr.org

Spectral-SAR is another computational approach, although the provided search results primarily discuss Synthetic Aperture Radar (SAR) in the context of remote sensing nasa.govmdpi.comsarmap.cheoportal.org and spectral analysis in other contexts mdpi.commdpi.com. In the context of drug discovery and SAR, "spectral" could potentially refer to using spectroscopic data (like NMR or MS) in conjunction with SAR analysis, or it might refer to computational methods that analyze molecular properties in a 'spectral' manner (e.g., analyzing molecular vibrations or electronic transitions). However, specific details on "Spectral-SAR" directly applied to this compound or similar compounds in the provided results are limited.

Molecular dynamics simulations are also employed to study the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction and conformational changes. mdpi.comnih.govresearchgate.netmdpi.com These simulations can complement docking studies by offering a more realistic representation of the binding event. mdpi.commdpi.com

Biological Activities and Mechanistic Investigations of Flustramide a

In Vitro Biological Activity Profiling

In vitro studies are crucial for initial assessments of a compound's biological effects and potential therapeutic applications researchgate.net. For Flustramide A, specific detailed in vitro activity profiles across a broad range of assays are not extensively documented in the immediately available search results.

Receptor Binding Studies

Enzyme Inhibition Assays

Information regarding specific enzyme inhibition assays conducted with this compound is limited in the provided search results. Some related marine alkaloids, such as certain flustramines, have been investigated for enzyme inhibition, including acetylcholinesterase (AChE) mdpi.com. However, direct data on this compound's activity in such assays was not prominently featured.

Cellular Target Identification and Pathway Analysis

Detailed studies specifically identifying the cellular targets and analyzing the affected pathways of this compound are not extensively described in the search results. While marine natural products and indole (B1671886) derivatives are recognized for their potential to interact with various cellular targets and influence biological pathways rsc.orgnih.gov, specific investigations into the cellular mechanisms of this compound were not detailed. Some studies on related compounds or general marine alkaloids discuss potential mechanisms like modulating bacterial indole signaling or affecting cellular processes, but these are not directly attributed to this compound with specific data researchgate.netresearchgate.net.

Initial screening has indicated some biological activity for this compound. For instance, this compound has been tested for cytotoxicity against the human colon cancer cell line HCT-116, showing an IC50 value of 5.8 µM researchgate.netclockss.org. While one study on a different compound, Securidine A (also from marine bryozoans), mentioned testing for cytotoxic, antibacterial, anti-diabetic, and anti-biofilm activities with no significant activity observed for Securidine A in those specific assays, this does not negate the reported cytotoxicity of this compound against HCT-116 nih.govacs.org.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineIC50 (µM)Reference
This compoundHCT-1165.8 researchgate.netclockss.org

In Vivo Animal Model Studies (Non-Clinical Contexts)

Information regarding in vivo studies utilizing animal models to evaluate the biological activities of this compound in non-clinical contexts was not found in the provided search results. While in vivo studies are critical for understanding the effects of compounds within a complex biological system researchgate.net, and some related marine alkaloids have shown in vivo activity (e.g., flustramine B exhibiting muscle-relaxant activity in vivo), specific in vivo data for this compound is not available in this collection of sources.

Mechanistic Studies on Cellular and Molecular Interactions

Detailed mechanistic studies specifically elucidating the cellular and molecular interactions of this compound are not extensively reported in the provided search results. Research into the mechanisms of action of marine alkaloids and related indole derivatives is an ongoing area of study researchgate.netrsc.org. While general mechanisms such as modulation of signaling pathways or interactions with biological macromolecules are explored for this class of compounds researchgate.net, specific investigations into how this compound exerts its reported cytotoxic effect or any other potential activities at a molecular level were not detailed in the search results.

Comparative Analysis with Related Pyrroloindoline Alkaloids (e.g., Flustramines, Flustramide B)

This compound belongs to a family of pyrroloindoline alkaloids isolated from Flustra foliacea, which includes various flustramines and Flustramide B researchgate.netunivie.ac.at. Structural relationships and synthetic routes to these compounds, including this compound and Flustramide B, have been explored researchgate.netnih.gov. While these compounds share a common structural scaffold, variations in side chains and oxidation states lead to distinct analogs univie.ac.at.

Comparative biological activity data across multiple assays for this compound, Flustramines, and Flustramide B is not comprehensively presented in the provided search results. Some studies may focus on the synthesis of several analogs researchgate.net, while others might investigate the activity of a specific subset against a particular target, such as the screening of various flustramines for acetylcholinesterase inhibition where this compound and B were not included in that specific panel mdpi.com. The reported cytotoxic activity of this compound against HCT-116 provides one data point for comparison within the broader context of marine natural products and their potential anticancer properties researchgate.netclockss.org. However, a systematic side-by-side comparison of the full biological activity profiles and potencies of this compound, Flustramines, and Flustramide B was not found.

Ecological and Chemoecological Role of Flustramide a

Role in Interspecies Interactions (e.g., Anti-predation, Anti-fouling, Allelopathy)

The production of secondary metabolites like Flustramide A is a key defensive strategy for sessile marine organisms like F. foliacea, which have limited physical defenses against predators and fouling organisms. The chemical arsenal (B13267) of this bryozoan, including its suite of brominated alkaloids, appears to serve multiple defensive functions.

Anti-predation: Extracts from Flustra foliacea have been shown to have toxic effects on fish and the larvae of various modular invertebrates, suggesting a role in deterring predation. While direct testing of this compound's anti-predator activity is not extensively documented, its nature as a prominent alkaloid in these active extracts implies it contributes to this defensive characteristic. Brominated alkaloids in other marine invertebrates, such as sponges, are widely recognized as a chemical defense against predation.

Anti-fouling and Allelopathy: Biofouling, the settlement and growth of microorganisms, plants, and other animals on surfaces, is a major challenge for sessile marine life. Flustra foliacea appears to control its surface microbiome through chemical means. Electron microscopy has revealed that the distal parts of the bryozoan's zooids are free of microbial settlement, which correlates with the presence of these bioactive compounds.

Specific research into the secondary metabolites of F. foliacea has demonstrated significant antibacterial activity. A study that isolated ten brominated alkaloids and one diterpene from this bryozoan tested their effects against bacteria, including strains isolated directly from the surface of F. foliacea. Several of these compounds exhibited significant growth inhibition against these native marine bacteria, while showing only weak activity against terrestrial bacteria. This specificity suggests a highly adapted chemical defense to manage the immediate microbial environment and prevent fouling. Some of the alkaloids were also found to interfere with bacterial quorum sensing, a cell-to-cell communication process that is critical for the formation of biofilms. By disrupting this signaling, the compounds can prevent the coordinated settlement of bacteria that leads to biofouling.

The inhibitory effect on the growth of other organisms, from microbes to invertebrate larvae, can also be considered a form of allelopathy, where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms.

The table below summarizes the antibacterial activity of various secondary metabolites isolated from Flustra foliacea against marine bacterial strains also isolated from the bryozoan. This data highlights the chemical defense capabilities of the organism, to which this compound is a contributing component.

Table 1: Antibacterial Activity of Flustra foliacea Metabolites against Associated Marine Bacteria

CompoundPsychrobacter sp.Roseobacter sp.Shewanella pabuliSulfitobacter sp.
Flustramine D+-++
Debromoflustramine C+++-++++
Flustramine C+-+++
Gvstrine---+
Dihydroflustramine C+--+
Debromoflustramine B+-+++
Diterpene-++-+++

Source: Adapted from Peters et al., 2003. Key: (-) No activity; (+) Weak activity; (++) Moderate activity; (+++) Strong activity.

Chemical Ecology of Bryozoans and Associated Microorganisms

The chemical ecology of Flustra foliacea is largely defined by the production and release of its secondary metabolites. These bioactive compounds, including this compound, are crucial for mediating interactions with the surrounding microbial community and the broader marine environment. The bryozoan is not a sterile surface; older parts of the colony can host a distinct biofilm. However, the chemical defenses appear to manage this microbial community, preventing harmful fouling on more active and vulnerable parts of the colony.

Research indicates that the alkaloids produced by F. foliacea are not only present on its surface but are also released into the surrounding seawater. This release creates a chemical halo around the bryozoan colony, extending its defensive influence and potentially preventing the settlement of competing larvae or microbial colonization at a distance. This strategy is vital for a long-lived organism (colonies can survive for up to 12 years) that grows indeterminately and must compete for space and resources in a crowded benthic environment. The bioactive metabolites produced by F. foliacea are therefore considered essential for its survival and have a significant impact on its microenvironment.

Environmental Distribution and Persistence

There is currently a lack of published scientific data regarding the specific environmental distribution, concentration, and persistence of this compound in marine ecosystems. The fate of many marine natural products once they are released into the water column is not well understood. Factors such as dilution, degradation by sunlight (photolysis), microbial breakdown, and adsorption to particulate matter would all influence the compound's persistence. Given that F. foliacea is abundant in parts of the North Sea, its secondary metabolites are likely introduced into the local environment continuously. However, without specific studies on the degradation rates and environmental concentrations of this compound, its ultimate fate and potential for bioaccumulation remain unknown areas for future research.

Advanced Analytical and Bioanalytical Methodologies for Flustramide a Research

High-Resolution Separation Techniques (e.g., UPLC-HRMS, GC-MS)

High-resolution separation techniques play a pivotal role in isolating and analyzing Flustramide A from complex biological extracts or synthetic reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) has been employed in the analysis of this compound and related compounds. wikipedia.orgresearchgate.net GC-MS is effective for separating volatile and semi-volatile organic compounds, providing both chromatographic separation and mass spectral data for identification and characterization. acs.orgnih.govnaturalproducts.net This technique is particularly adapted for analyzing non-polar volatile compounds. acs.org

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is another powerful hyphenated technique frequently used in natural product research. UPLC-HRMS offers enhanced chromatographic resolution and high mass accuracy, which is invaluable for determining the elemental composition of analytes and for dereplication purposes in complex mixtures. While specific data tables for this compound analysis by UPLC-HRMS were not available in the provided information, this technique is widely applicable for the analysis of natural products like this compound, enabling the detection of even minor compounds in crude extracts. HRMS analysis, in general, provides high mass accuracy for small molecules, aiding in the precise determination of their molecular formula.

Advanced Spectroscopic Characterization (e.g., Cryo-Probe NMR, Solid-State NMR, Vibrational Circular Dichroism)

Spectroscopic methods are fundamental to the structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques such as NOESY, is essential for elucidating the complete structure and relative configuration of this compound and its related analogs. Density Functional Theory (DFT) calculations have been utilized to verify the assignments of 13C and 1H NMR chemical shifts, providing computational support for experimental data.

Solid-State NMR (SSNMR) spectroscopy is a valuable technique for characterizing the solid forms of compounds, including active pharmaceutical ingredients. It can provide insights into crystalline structures, polymorphism, and molecular dynamics in the solid state. While SSNMR is a powerful tool in natural product and pharmaceutical analysis, specific applications detailing the SSNMR characterization of this compound were not found in the provided information.

Vibrational Circular Dichroism (VCD) spectroscopy is a spectroscopic method capable of determining the absolute configuration of chiral molecules. VCD has been employed to obtain independent evidence for the absolute configuration of precursors or related compounds during the synthesis of this compound. This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing unique structural information related to its stereochemistry.

Bioanalytical Methods for Detection in Biological Matrices (excluding clinical)

Bioanalytical methods are critical for quantifying compounds like this compound in biological matrices obtained from non-clinical studies, such as those investigating pharmacokinetics and toxicokinetics. The development and validation of these methods are crucial to ensure the reliability and accuracy of the analytical results supporting drug development and regulatory submissions. Key validation parameters include selectivity, sensitivity, precision, accuracy, and reproducibility.

HPLC-based methods offer flexibility for the identification and quantitative estimation of low concentrations of drugs and metabolites in biological matrices. LC-MS based methods are particularly useful for assessing the impact of related substances by comparing their molecular weight and chromatographic behavior, ensuring specificity. While the general principles and importance of bioanalytical method validation for non-clinical studies are well-established, specific validated bioanalytical methods for the detection and quantification of this compound in particular non-clinical biological matrices were not detailed in the search results.

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple separation methods with detection technologies, are indispensable for the comprehensive profiling of complex samples containing this compound. These techniques combine the separation power of chromatography (GC, LC, UPLC) with the identification and quantification capabilities of spectroscopic detectors (MS, NMR, PDA). They are particularly valuable for analyzing complex natural product extracts, enabling the separation and identification of numerous components in a single analysis.

Future Perspectives and Research Directions for Flustramide a

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Understanding the biosynthetic pathways of marine natural products is crucial for sustainable production and the potential for generating analogs through synthetic biology. Future research on Flustramide A should focus on the comprehensive elucidation of the enzymatic machinery involved in its biosynthesis within its natural producer, the bryozoan Flustra foliacea. While some progress has been made in understanding related indole (B1671886) alkaloids, the specific pathway leading to this compound, particularly the prenylation and bromination steps, may involve novel enzymes.

Research directions include:

Genome and Transcriptome Sequencing: Sequencing the genome and transcriptome of Flustra foliacea to identify gene clusters potentially involved in this compound biosynthesis. This can be guided by existing knowledge of enzymes involved in similar indole alkaloid pathways. biorxiv.org

Enzyme Characterization: Identifying and characterizing the specific enzymes responsible for key steps such as the prenyl transferase activity introducing the prenyl groups and the halogenase responsible for bromine incorporation. researchgate.net

Heterologous Expression: Expressing identified gene clusters or individual enzymes in heterologous hosts (e.g., bacteria, yeast) to reconstitute the biosynthetic pathway or produce intermediates, facilitating the study of enzyme function and pathway intermediates. osti.gov

Bioinformatic Analysis: Utilizing advanced bioinformatic tools to predict enzyme function based on sequence and structural homology, and to identify potential gene clusters by analyzing genome neighborhoods. nih.gov

The discovery of novel enzymes involved in this compound biosynthesis could provide biocatalysts for the enzymatic synthesis of the compound or its derivatives, offering a potentially greener and more selective synthetic route. researchgate.net

Development of Novel and Sustainable Synthetic Routes

The total synthesis of (±)-Flustramide A from readily available indolin-3-ones using domino reactions has been reported. researchgate.netacs.orgcapes.gov.brnih.govacs.org However, the development of novel and sustainable synthetic routes remains a critical area for future research to enable scalable and environmentally friendly production.

Future research directions include:

Green Chemistry Approaches: Exploring synthetic methodologies that minimize or eliminate the use of hazardous substances and generate less waste, aligning with the principles of green chemistry and sustainable synthesis. rsc.orgrsc.org

Catalysis: Developing efficient catalytic methods for key transformations in the synthesis of this compound, such as asymmetric catalysis to control stereochemistry and transition metal catalysis for challenging bond formations. vichemchemie.comnih.gov

Biocatalysis: Investigating the potential of using enzymes (either isolated from the native organism or engineered) to perform specific steps in the synthesis, offering high selectivity and reduced energy consumption. researchgate.net

Flow Chemistry: Implementing continuous flow chemistry techniques for improved reaction control, efficiency, and scalability compared to traditional batch processes.

Exploring Alternative Precursors: Investigating the use of alternative, more readily available, or renewable starting materials for the synthesis of the core indole scaffold and the prenyl and bromine substituents.

Developing sustainable synthetic routes is essential for overcoming potential limitations in the supply of this compound from its natural source and for facilitating further research and potential commercialization.

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a powerful tool for identifying biologically active compounds from large libraries. bmglabtech.commedinadiscovery.comwikipedia.orgjapsonline.com Future research should leverage HTS and subsequent lead optimization strategies to fully explore the potential of this compound and its analogs. vichemchemie.comupmbiomedicals.comdndi.orgbiobide.comspirochem.com

Research directions include:

Target-Based Screening: Developing and implementing HTS assays targeting specific biological pathways or receptors relevant to potential therapeutic applications of this compound (e.g., antimicrobial targets, neurological targets). bmglabtech.comjapsonline.com

Phenotypic Screening: Utilizing phenotypic screening approaches to identify novel biological activities of this compound or its derivatives in cell-based or in vivo models, without prior knowledge of the molecular target.

Library Design: Creating diverse libraries of this compound analogs through targeted synthesis or combinatorial chemistry to explore structure-activity relationships (SAR) and identify compounds with improved potency, selectivity, or desired pharmacological properties. vichemchemie.com

Automated Workflow: Implementing automated HTS workflows incorporating liquid handling, detection systems, and data analysis for efficient screening of large compound collections. wikipedia.orglabmanager.com

Lead Optimization: Employing medicinal chemistry strategies to optimize the properties of promising hits identified through HTS, focusing on improving potency, selectivity, pharmacokinetic profiles, and reducing potential toxicity. vichemchemie.comupmbiomedicals.combiobide.comspirochem.com This involves iterative cycles of synthesis, biological testing, and structural modification.

HTS and lead optimization are crucial for efficiently identifying and developing this compound-based compounds with enhanced therapeutic potential.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

Integrating 'omics' technologies can provide a comprehensive understanding of the biological effects of this compound and its interactions within biological systems. Metabolomics studies the complete set of metabolites, while proteomics focuses on the entire protein complement. agresearch.co.nznih.govfrontlinegenomics.com

Future research directions include:

Metabolomics Profiling: Applying metabolomics to study the metabolic changes induced by this compound in target organisms or cells, providing insights into its mechanism of action and identifying potential biomarkers of its activity. embopress.org

Proteomics Analysis: Utilizing proteomics to identify the proteins that interact with this compound or whose expression levels are altered upon exposure to the compound, helping to elucidate its molecular targets and downstream effects. nih.govembl.orgfrontiersin.org

Transcriptomics: Analyzing changes in gene expression (transcriptomics) in response to this compound to understand the regulatory networks and pathways affected by the compound.

Integrated Omics Analysis: Developing computational approaches to integrate data from multiple omics platforms (metabolomics, proteomics, transcriptomics) to build a more holistic picture of this compound's biological effects and identify key nodes or pathways. frontiersin.org

Investigating the Producer Organism: Applying omics technologies to Flustra foliacea to gain a deeper understanding of the biological context of this compound production, including the regulation of its biosynthesis and its potential ecological role.

The integration of omics technologies can provide valuable data for understanding this compound's biological activities, identifying potential off-targets, and guiding further drug development efforts.

Collaborative Research Frameworks for Marine Natural Products Discovery

The discovery and development of marine natural products like this compound often require interdisciplinary expertise and international collaboration. researchgate.netfrontiersin.org Establishing and strengthening collaborative research frameworks is essential for future progress.

Future research directions include:

International Partnerships: Fostering collaborations between academic institutions, research organizations, and industry partners across different countries to share expertise, resources, and access to diverse marine environments. researchgate.netrsc.orgpnas.org

Data Sharing Platforms: Developing centralized databases and platforms for sharing data on marine natural products, including chemical structures, biological activities, isolation methods, and -omics data, to accelerate discovery and avoid duplication of efforts. wikipedia.orggithub.io

Capacity Building: Implementing programs to build research capacity in countries rich in marine biodiversity, enabling local scientists to participate actively in the discovery and sustainable utilization of marine natural products. pnas.org

Standardization of Methods: Working towards standardizing protocols for sample collection, extraction, isolation, characterization, and biological testing of marine natural products to ensure data comparability and reproducibility across different research groups.

Addressing Access and Benefit Sharing (ABS): Navigating and implementing frameworks such as the Nagoya Protocol to ensure fair and equitable sharing of benefits arising from the utilization of marine genetic resources, promoting ethical and sustainable bioprospecting. frontiersin.orgrsc.orgpnas.org

Collaborative frameworks are vital for overcoming the challenges associated with marine natural product research, including access to resources, complex logistics, and the need for diverse scientific expertise.

Q & A

Q. What is the chemical structure of Flustramide A, and how does it differ from related compounds like Flustramide B?

this compound (C₂₀H₂₄N₂O₂) is a pyrroloindoline alkaloid characterized by a hexahydropyrrolo[2,3-b]indole core. Its structure includes a cyanomethylindolin-2-one moiety and a 3-allyl substituent . Unlike Flustramide B, which features a longer aliphatic chain, this compound has a distinct functional group arrangement critical for its bioactivity . For validation, researchers should cross-reference spectral data (NMR, MS) with entries in chemical indices (e.g., compound ID 1320 in ) and compare structural diagrams from synthesis studies .

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

A key synthesis route involves cascade radical cyclization and intermolecular coupling to construct the pyrroloindoline scaffold. Critical intermediates include 3-allyl-3-cyanomethylindolin-2-one, which undergoes stereoselective allylation and cyclization . Researchers should optimize reaction conditions (e.g., radical initiators, temperature) and validate intermediates via HPLC and X-ray crystallography . Alternative pathways, such as biomimetic synthesis, remain underexplored and could reduce reliance on toxic reagents.

Q. How is this compound’s bioactivity typically assessed in preclinical studies?

Standard assays include in vitro cytotoxicity screens (e.g., against cancer cell lines like HeLa or MCF-7) and receptor-binding studies (e.g., acetylcholine esterase inhibition for neuroactivity). Dose-response curves (IC₅₀ values) and selectivity indices (comparing target vs. non-target cells) are essential for evaluating therapeutic potential . Researchers must include positive controls (e.g., physostigmine for neuroactivity) and adhere to protocols from pharmacological guidelines .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing this compound, and how can they be addressed?

Challenges include low yields during cyclization (≤30% in some protocols) and stereochemical control at the C3 position . To mitigate these:

  • Use chiral catalysts (e.g., Pd-based systems) for enantioselective synthesis.
  • Employ computational modeling (DFT) to predict transition states and optimize reaction pathways .
  • Compare yields and purity metrics across methods (e.g., radical vs. photochemical routes) .

Q. How should researchers resolve contradictions in bioactivity data between this compound and its derivatives?

Discrepancies often stem from structural modifications (e.g., bromination in Flustramide B) altering pharmacokinetics . To address this:

  • Conduct comparative SAR studies, focusing on functional groups (e.g., allyl vs. propargyl substituents).
  • Use metabolomic profiling to track cellular uptake and degradation pathways .
  • Apply statistical tools (ANOVA, PCA) to differentiate artifact-driven vs. biologically significant results .

Q. What strategies are effective for modifying this compound’s functional groups to enhance bioactivity?

Targeted modifications include:

  • Allyl group replacement : Substitute with propargyl groups to improve membrane permeability (test via PAMPA assays) .
  • Cyanomethyl oxidation : Convert to carboxylic acid derivatives for enhanced solubility; monitor stability via pH-dependent HPLC .
  • Ring expansion : Synthesize seven-membered analogs to probe conformational flexibility’s role in receptor binding .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

  • LC-HRMS : For high-resolution mass validation and impurity profiling (LOQ ≤ 0.1 ng/mL) .
  • 2D-NMR (HSQC, HMBC) : To resolve overlapping signals in the pyrroloindoline core .
  • X-ray crystallography : Essential for confirming absolute configuration and crystallinity .

Methodological Frameworks for Experimental Design

Q. How can researchers design reproducible experiments to study this compound’s mechanism of action?

Follow the FINERMAPS framework:

  • Feasibility : Ensure access to synthetic standards and validated cell lines .
  • Novelty : Compare results against prior studies (e.g., debromoflustramine A’s bioactivity) .
  • Ethics : Obtain institutional approval for animal or human tissue use .
  • Relevance : Align hypotheses with gaps in natural product pharmacology (e.g., neuroprotective vs. cytotoxic effects) .

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

  • Species specificity : Use zebrafish larvae for rapid neuroactivity screening or murine models for pharmacokinetics .
  • Dose calibration : Calculate MTD (maximum tolerated dose) via pilot studies with escalating doses .
  • Endpoint selection : Include biomarkers (e.g., acetylcholinesterase levels) and histopathological analysis .

Data Management and Validation

Q. How should researchers address variability in this compound’s synthetic yields across labs?

  • Standardize protocols : Publish detailed SOPs with reaction parameters (e.g., solvent purity, inert atmosphere conditions) .
  • Inter-lab validation : Participate in collaborative trials to benchmark yields and purity .
  • Open data sharing : Deposit spectral and crystallographic data in repositories like PubChem or CCDC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.